molecular formula C23H25N7O2 B6565896 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1171387-65-7

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B6565896
CAS No.: 1171387-65-7
M. Wt: 431.5 g/mol
InChI Key: VXEHAGGZKZJCMC-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring a pyrazole core substituted with amino and methylamino groups at positions 5 and 3, respectively. The pyrazole ring is further functionalized at position 4 with a 1,2,4-oxadiazol-5-yl moiety bearing a 4-methylphenyl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic frameworks. The oxadiazole ring may contribute to metabolic stability and binding affinity, while the dimethylphenyl group could improve bioavailability .

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-13-8-10-16(11-9-13)21-27-23(32-29-21)18-20(24)30(28-22(18)25-4)12-17(31)26-19-14(2)6-5-7-15(19)3/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEHAGGZKZJCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-acetamide derivatives. Below is a structural and functional comparison with analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity / Notes Reference
Target Compound 5-Amino, 3-(methylamino), 4-(3-(4-methylphenyl)-oxadiazole), 2,6-dimethylphenyl Hypothesized enzyme inhibition (e.g., kinase or protease targets due to heterocyclic motifs)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, 3-cyano, chloroacetamide Insecticidal activity (Fipronil derivative)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide 4-Methoxyphenyl, methylsulfanyl, 2-chloro-4-methylphenyl Structural analog with potential anti-inflammatory properties (methoxy enhances electron donation)
2-{5-Amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-methylphenyl)methyl]acetamide 3,4-Dimethoxyphenyl, benzyl group Commercial availability (Arctom Scientific); dimethoxy groups may improve solubility
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl, triazole-sulfanyl Anti-exudative activity (compared to diclofenac sodium at 10 mg/kg)

Key Findings :

Substituent Influence on Activity: Electron-Withdrawing Groups (EWGs): The chloro and cyano groups in the Fipronil derivative () enhance insecticidal activity but reduce solubility . Electron-Donating Groups (EDGs): Methoxy groups () improve solubility and may modulate receptor binding through electronic effects . Methylthio vs.

Oxadiazole vs. Triazole Cores :

  • Oxadiazole-containing compounds (target, ) exhibit greater metabolic stability compared to triazole derivatives (), which are prone to oxidation .

Aryl Substituent Diversity :

  • 2,6-Dimethylphenyl (target) provides steric hindrance, possibly reducing off-target interactions. In contrast, 4-methylphenyl () or 3,4-dimethoxyphenyl () may enhance aromatic stacking in binding pockets .

Biological Activity Trends :

  • Pyrazole-acetamides with halogenated aryl groups () show pesticidal activity, while those with EDGs () are explored for anti-inflammatory or anticancer applications .

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